molecular formula C11H10BrClF2O2 B14049468 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14049468
M. Wt: 327.55 g/mol
InChI Key: FETKPOWMDCUBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a bromomethyl group at the 5-position, a difluoromethoxy substituent at the 2-position of the phenyl ring, and a 2-chloropropan-1-one moiety. Its molecular formula is C₁₁H₁₀BrClF₂O₂, with a molar mass of 327.55 g/mol. The compound’s structure combines electron-withdrawing substituents (Br, Cl, F) and a ketone group, rendering it reactive in nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C11H10BrClF2O2

Molecular Weight

327.55 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(difluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O2/c1-6(13)10(16)8-4-7(5-12)2-3-9(8)17-11(14)15/h2-4,6,11H,5H2,1H3

InChI Key

FETKPOWMDCUBKW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)CBr)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Bromination: Introduction of the bromomethyl group to the aromatic ring.

    Difluoromethoxylation: Incorporation of the difluoromethoxy group.

    Chlorination: Addition of the chlorine atom to the propanone moiety.

Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced products.

    Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interacting with the active sites of enzymes, inhibiting or modulating their activity.

    Pathway Modulation: Affecting specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

(a) 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (C₁₁H₉BrClF₃O₂; MW: 345.54 g/mol)

  • Key Difference : Replacement of the difluoromethoxy group with a trifluoromethoxy (-OCF₃) substituent.
  • This may accelerate nucleophilic attack but reduce thermal stability due to steric hindrance .

(b) 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one (C₁₁H₁₀BrClF₂O; MW: 311.55 g/mol)

  • Key Difference : Bromomethyl substitution shifts from the 5-position to the 4-position , and the difluoromethoxy (-OCHF₂) group is replaced with a difluoromethyl (-CHF₂) group.
  • Impact: Positional isomerism (4- vs. 5-bromomethyl) alters steric accessibility for reactions at the benzylic bromine.

(c) 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Key Difference: A propenone backbone with bromine at the β-position and a 4-methylphenyl group.
  • Impact : The α,β-unsaturated ketone system enables conjugate addition reactions, absent in the saturated propan-1-one structure of the target compound. The methyl group enhances lipophilicity but reduces electrophilicity .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound C₁₁H₁₀BrClF₂O₂ 327.55 Not Reported ~1.5 (Predicted)
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one C₁₁H₉BrClF₃O₂ 345.54 Not Reported ~1.6 (Predicted)
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one C₁₁H₁₀BrClF₂O 311.55 371.5 (Predicted) 1.507 (Predicted)

Notes:

  • The trifluoromethoxy analog’s higher molar mass correlates with increased van der Waals interactions, likely elevating melting points compared to the target compound.
  • The difluoromethyl analog’s predicted higher boiling point (371.5°C) suggests stronger intermolecular forces despite its lower polarity .

Research Findings and Critical Analysis

  • Synthetic Challenges : Bromination of pre-functionalized ketones (e.g., ) often requires precise stoichiometry to avoid dihalogenation. The target compound’s synthesis likely employs similar bromine-addition protocols but with modified starting materials.
  • Thermal Stability : Difluoromethoxy-substituted compounds exhibit lower thermal degradation thresholds compared to trifluoromethoxy analogs due to reduced steric protection of the ether linkage .

Biological Activity

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a bromomethyl group, a difluoromethoxy group, and a chloropropanone moiety, which together contribute to its chemical reactivity and possible therapeutic applications.

  • Molecular Formula: C11H10BrClF2O2
  • Molecular Weight: 327.55 g/mol

The presence of halogen atoms (bromine and chlorine) typically enhances biological activity by increasing lipophilicity, which may improve the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one may interact with various molecular targets, potentially modulating enzymatic activities or biochemical pathways. Its unique structure could impart specific biological properties that warrant further investigation for therapeutic applications.

  • Enzyme Interaction: The compound may bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity.
  • Biochemical Pathway Modulation: Changes in cellular processes could result from its interactions, affecting specific biochemical pathways.

In Vitro Studies

Preliminary studies suggest that compounds with similar structures often exhibit significant biological properties. For instance, compounds containing bromine and chlorine have been shown to possess antimicrobial, antifungal, or anticancer activities.

Case Studies

  • Antimicrobial Activity: Similar compounds have demonstrated the ability to inhibit biofilm formation in bacteria such as Escherichia coli, suggesting potential applications in controlling bacterial infections .
  • Quorum Sensing Disruption: Compounds with structural similarities have been reported to disrupt quorum sensing in bacteria, leading to reduced virulence and biofilm formation. This suggests that 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one could have similar effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-2-oneLacks difluoromethoxy groupMay exhibit different reactivity due to absence of fluorine
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-oneContains trifluoromethoxy groupPotentially enhanced lipophilicity compared to difluoromethoxy version
1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-oneDifferent position of substituentsMay influence biological activity and chemical reactivity

This table illustrates how variations in substituents can significantly affect the chemical behavior and potential applications of similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.